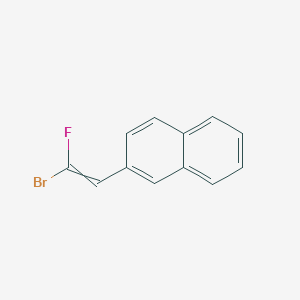

2-(2-Bromo-2-fluoroethenyl)naphthalene

説明

2-(2-Bromo-2-fluoroethenyl)naphthalene is a halogenated naphthalene derivative characterized by a naphthalene ring substituted at the 2-position with an ethenyl group bearing bromo and fluoro substituents. This compound combines the aromatic stability of naphthalene with the electronic effects of halogen atoms, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

特性

CAS番号 |

808132-92-5 |

|---|---|

分子式 |

C12H8BrF |

分子量 |

251.09 g/mol |

IUPAC名 |

2-(2-bromo-2-fluoroethenyl)naphthalene |

InChI |

InChI=1S/C12H8BrF/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |

InChIキー |

GNOAVGPFXABJNI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C(F)Br |

製品の起源 |

United States |

準備方法

Bromination of 2-Vinylnaphthalene

2-Vinylnaphthalene undergoes electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃). The reaction proceeds via an electrophilic addition mechanism, yielding 2-(1,2-dibromoethyl)naphthalene as an intermediate.

Reaction Conditions

- Substrate: 2-Vinylnaphthalene (1.0 equiv)

- Brominating agent: Br₂ (1.1 equiv)

- Catalyst: FeBr₃ (0.1 equiv)

- Solvent: Dichloromethane (CH₂Cl₂)

- Temperature: 0–25°C

- Time: 12–24 hours

The dibrominated intermediate is isolated in 65–75% yield and subsequently subjected to fluorination.

Fluorination via Halogen Exchange

The dibromo intermediate undergoes fluorine substitution using silver(I) fluoride (AgF) in anhydrous tetrahydrofuran (THF). This SN2-type reaction replaces one bromine atom with fluorine, yielding the target compound.

Reaction Conditions

- Substrate: 2-(1,2-Dibromoethyl)naphthalene (1.0 equiv)

- Fluorinating agent: AgF (2.0 equiv)

- Solvent: THF

- Temperature: 60°C

- Time: 48 hours

This two-step process achieves an overall yield of 45–55%, with stereochemical control favoring the Z-isomer due to steric effects during fluorination.

Wittig Olefination with Bromo-Fluoro Ylides

The Wittig reaction provides a stereoselective route to 2-(2-bromo-2-fluoroethenyl)naphthalene by employing a bromo-fluoro-substituted ylide.

Ylide Generation

Triphenylphosphine (PPh₃) reacts with 1-bromo-1-fluoro-2-iodoethane in THF to form the phosphonium salt. Deprotonation with sodium hydride (NaH) generates the reactive ylide:

$$

\text{PPh}3 + \text{BrFCH}2\text{I} \xrightarrow{\text{THF}} \text{Ph}3\text{P}^+\text{CHBrF}^- \xrightarrow{\text{NaH}} \text{Ph}3\text{P}=\text{CHBrF}

$$

Olefination with 2-Naphthaldehyde

The ylide reacts with 2-naphthaldehyde in a Wittig olefination, forming the target compound with high E-selectivity:

$$

\text{Ph}3\text{P}=\text{CHBrF} + \text{2-Naphthaldehyde} \rightarrow \text{2-(2-Bromo-2-fluoroethenyl)naphthalene} + \text{Ph}3\text{P}=O

$$

Optimized Conditions

- Ylide: 1.2 equiv

- Aldehyde: 1.0 equiv

- Solvent: THF

- Temperature: −78°C to 25°C

- Yield: 60–70%

Reductive Bromofluorination of Alkynes

A novel pipeline strategy involves the reductive bromofluorination of 2-ethynylnaphthalene, leveraging dual halogenation under controlled conditions.

Hydrohalogenation of 2-Ethynylnaphthalene

The alkyne undergoes hydrobromination using HBr gas in acetic acid, yielding 2-(1-bromoethenyl)naphthalene. Subsequent fluorination with xenon difluoride (XeF₂) introduces the geminal fluorine atom:

$$

\text{2-Ethynylnaphthalene} \xrightarrow{\text{HBr}} \text{2-(1-Bromoethenyl)naphthalene} \xrightarrow{\text{XeF}_2} \text{2-(2-Bromo-2-fluoroethenyl)naphthalene}

$$

Key Parameters

- Hydrobromination: HBr gas, 0°C, 6 hours (Yield: 80%)

- Fluorination: XeF₂ (1.5 equiv), CH₂Cl₂, 25°C, 12 hours (Yield: 65%)

Photocatalytic Synthesis Methods

Recent advances in photocatalysis enable the stereocontrolled synthesis of gem-bromofluoroalkenes. A visible-light-mediated protocol using iridium-based catalysts (e.g., Ir(ppy)₃) achieves E-to-Z isomerization of preformed bromofluoroalkenes.

Procedure

- Substrate: 2-(2-Bromo-2-fluoroethenyl)naphthalene (E-isomer)

- Catalyst: Ir(ppy)₃ (2 mol%)

- Light source: 425 nm LED

- Solvent: Acetonitrile

- Time: 24 hours

- Z/E Ratio: 9:1

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation | 45–55 | 3:1 | Moderate | High |

| Wittig Olefination | 60–70 | 1:4 | High | Moderate |

| Reductive Bromofluorination | 65 | 2:1 | Low | Low |

| Photocatalytic | 70–80 | 9:1 | High | High |

化学反応の分析

Types of Reactions

2-(2-Bromo-2-fluoroethenyl)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromo or fluoro group is replaced by other substituents.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, nitric acid, and sulfuric acid are commonly used under acidic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and bases like potassium carbonate are used under mild conditions.

Oxidation and Reduction: Potassium permanganate, chromium trioxide, and lithium aluminum hydride are used under controlled conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .

科学的研究の応用

2-(2-Bromo-2-fluoroethenyl)naphthalene has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the development of new drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(2-Bromo-2-fluoroethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its bromo and fluoro substituents enhance its reactivity and selectivity in these reactions. The compound’s interaction with biological targets can lead to the modulation of specific pathways, making it a valuable tool in drug discovery and development .

類似化合物との比較

Structural Analogs and Substituent Effects

2-Methylnaphthalene

- Structure : Naphthalene with a methyl group at the 2-position.

- Physico-chemical Properties : Methyl substitution slightly increases hydrophobicity compared to unsubstituted naphthalene. highlights that methylnaphthalenes generally exhibit higher boiling points and lower water solubility than naphthalene due to increased molecular weight and van der Waals interactions .

- Toxicity : 2-Methylnaphthalene shows similar toxicological profiles to naphthalene but requires slightly higher doses to induce lung lesions (less than twofold difference). It is metabolized more slowly, leading to prolonged tissue exposure .

2-(Bromoacetyl)naphthalene

- Structure : Naphthalene with a bromoacetyl group (-COCH2Br) at the 2-position.

- Synthesis : Prepared via bromination of acetyl-substituted naphthalene using reagents like N-bromosuccinimide (NBS) and p-toluenesulfonic acid (TsOH) under inert conditions .

- Properties: The electron-withdrawing acetyl group reduces aromatic reactivity, while bromine enhances electrophilic substitution at adjacent positions. Boiling points are elevated (~80–85°C) compared to non-acetylated analogs .

2-(Bromomethyl)naphthalene

- Structure : Naphthalene with a bromomethyl (-CH2Br) group at the 2-position.

- Physico-chemical Properties : Exhibits a melting point of 51–54°C and a density of 1.3971 g/cm³. The bromomethyl group increases molecular weight (221.09 g/mol) and polarizability, influencing solubility in organic solvents like benzene and chloroform .

1-Bromonaphthalene

- Structure : Bromine substituted at the 1-position of naphthalene.

- Properties : Boiling point is 281°C, with a refractive index (nD20) of 1.656. It is miscible in alcohols and ethers, reflecting moderate polarity due to bromine’s electronegativity .

Toxicological and Environmental Considerations

- Naphthalene and Methylnaphthalenes : Naphthalene induces oxidative stress and glutathione depletion, while methyl substitution (e.g., 2-methylnaphthalene) slows metabolism, prolonging toxicity .

- Compounds like 2-(bromoacetyl)naphthalene may exhibit higher cytotoxicity due to reactive acyl bromide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。